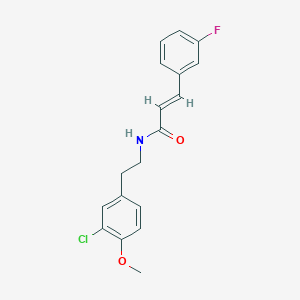
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, a fluorophenyl group, and a propenamide moiety. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide can be achieved through a multi-step process involving the following key steps:
Preparation of 3-Chloro-4-methoxyphenylacetic acid: This can be synthesized by the chlorination of 4-methoxyphenylacetic acid using thionyl chloride or phosphorus trichloride.
Formation of 3-Chloro-4-methoxyphenylacetyl chloride: The acid is then converted to the corresponding acyl chloride using reagents such as oxalyl chloride or thionyl chloride.
Amidation Reaction: The acyl chloride is reacted with 3-fluoroaniline in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 3-hydroxy-4-methoxyphenyl derivative.
Reduction: Formation of N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)propanamide.
Substitution: Formation of N-(2-(3-substituted-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide.
Aplicaciones Científicas De Investigación
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(4-fluorophenyl)-2-propenamide
- N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-chlorophenyl)-2-propenamide
- N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-methoxyphenyl)-2-propenamide
Uniqueness
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide is unique due to the specific combination of chloro, methoxy, and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
853355-86-9 |
|---|---|
Fórmula molecular |
C18H17ClFNO2 |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
(E)-N-[2-(3-chloro-4-methoxyphenyl)ethyl]-3-(3-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C18H17ClFNO2/c1-23-17-7-5-14(12-16(17)19)9-10-21-18(22)8-6-13-3-2-4-15(20)11-13/h2-8,11-12H,9-10H2,1H3,(H,21,22)/b8-6+ |
Clave InChI |
LAIABSJHRBGPLO-SOFGYWHQSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC(=CC=C2)F)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=CC=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


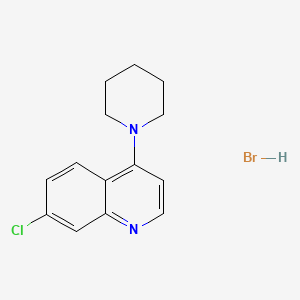
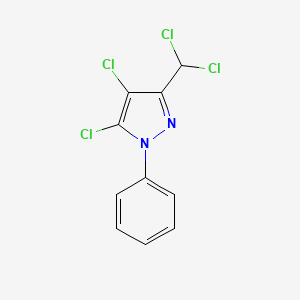
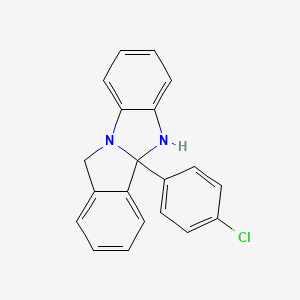
![N'~1~,N'~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide](/img/structure/B15075665.png)
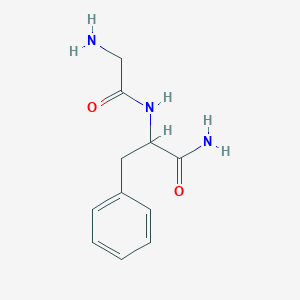


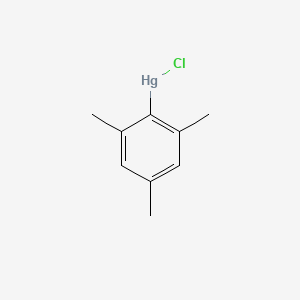
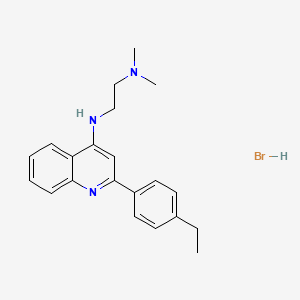
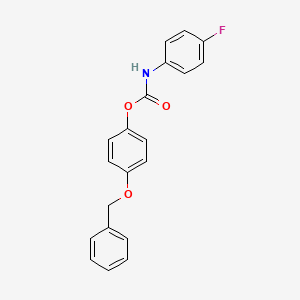
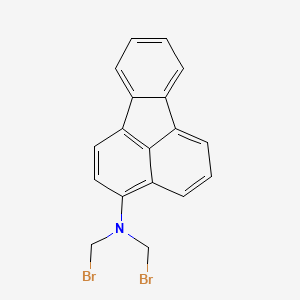

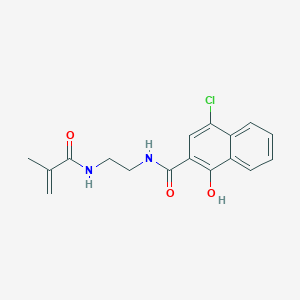
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
